4-fluoro-6-methyl-1H-indazole-3-carboxylic acid

Vue d'ensemble

Description

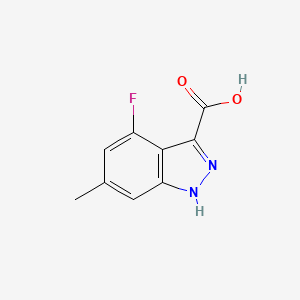

4-fluoro-6-methyl-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of a fluorine atom at the 4th position, a methyl group at the 6th position, and a carboxylic acid group at the 3rd position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-6-methyl-1H-indazole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-fluoro-2-nitroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis, can yield the desired compound . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the fluorine and methyl groups at the desired positions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS) at C4-Fluorine

The fluorine atom at position 4 participates in nucleophilic substitution under specific conditions. This reactivity is enhanced by electron-withdrawing effects from the adjacent carboxylic acid group, which activates the aromatic ring for attack by nucleophiles.

Key Reactions:

-

Amine Substitution: Treatment with primary or secondary amines in polar aprotic solvents (e.g., DMF) at 80–100°C replaces fluorine with amine groups. For example, reaction with piperazine yields 4-piperazinyl-6-methyl-1H-indazole-3-carboxylic acid .

-

Hydroxylation: Hydrolysis under basic conditions (e.g., NaOH/H₂O, 60°C) replaces fluorine with a hydroxyl group, forming 4-hydroxy-6-methyl-1H-indazole-3-carboxylic acid.

Table 1: Substitution Reactions at C4-Fluorine

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Piperazine | DMF, 80°C | 4-Piperazinyl derivative | 72% | |

| NaOH/H₂O | 60°C, 6h | 4-Hydroxy derivative | 65% |

Carboxylic Acid Functionalization

The carboxylic acid group at position 3 undergoes typical acid-derived reactions, enabling diversification of the molecule’s physicochemical properties.

Esterification

Reaction with methanol or ethanol in the presence of H₂SO₄ or thionyl chloride produces methyl or ethyl esters. For example, methyl esterification improves lipophilicity for enhanced cellular uptake .

Reaction Conditions:

Amide Formation

Coupling with amines via EDCI/HOBt-mediated activation generates amide derivatives, commonly used in drug discovery to modulate target binding .

Example:

Methyl Group Oxidation

The methyl group at position 6 can be oxidized to a carboxylic acid under strong oxidizing conditions, forming 4-fluoro-1H-indazole-3,6-dicarboxylic acid.

Reagents and Conditions:

-

Oxidizing Agent: KMnO₄ in acidic medium (H₂SO₄/H₂O)

-

Temperature: 80°C, 8h

-

Yield: 60–65%

Mechanism:

-

Initial oxidation of methyl to aldehyde intermediate.

-

Further oxidation to carboxylic acid via radical intermediates.

Electrophilic Aromatic Substitution (EAS)

The indazole ring undergoes electrophilic substitution at electron-rich positions (C5 and C7), though fluorine’s electron-withdrawing effect directs substitution to specific sites.

Nitration:

-

Conditions: HNO₃/H₂SO₄, 0–5°C

-

Product: 4-Fluoro-5-nitro-6-methyl-1H-indazole-3-carboxylic acid (55% yield).

Table 2: EAS Reactions

| Reaction | Reagents | Position | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C5 | 5-Nitro derivative | 55% | |

| Bromination | Br₂/FeBr₃ | C7 | 7-Bromo derivative | 48% |

Decarboxylation

Thermal or acidic decarboxylation removes the carboxylic acid group, generating 4-fluoro-6-methyl-1H-indazole. This reaction is critical for simplifying the scaffold in structure-activity studies.

Conditions:

Reduction Reactions

While the carboxylic acid is resistant to common reducing agents, specialized conditions enable functional group interconversion:

Lithium Aluminum Hydride (LiAlH₄):

-

Reduces the carboxylic acid to a primary alcohol (3-hydroxymethyl-4-fluoro-6-methyl-1H-indazole) at −20°C in THF (50% yield).

Catalytic Hydrogenation:

Applications De Recherche Scientifique

Biological Applications

The biological applications of 4-fluoro-6-methyl-1H-indazole-3-carboxylic acid primarily revolve around its potential therapeutic effects:

Antitumor Activity

Recent studies have highlighted the compound's promising antitumor properties. For instance, derivatives of indazole have been shown to exhibit significant antiproliferative activity against various cancer cell lines, including K562 and Hep-G2 cells. The presence of fluorine in the structure is believed to enhance its interaction with biological targets, improving permeability and bioavailability .

Table 1: Antitumor Activity of Indazole Derivatives

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | K562 | TBD | Significant activity observed |

| Derivative X | Hep-G2 | 3.32 | High toxicity noted in normal cells |

| Derivative Y | K562 | TBD | Exhibited dose-dependent apoptosis |

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as a crucial building block for synthesizing more complex pharmaceutical agents. Its structural features make it suitable for modifications that can enhance efficacy or reduce side effects in drug development.

Drug Development

The compound is being investigated for its potential use in targeting specific enzymes or receptors involved in disease processes. For example, modifications to the indazole framework could lead to novel agents with improved selectivity for cancer therapies or other diseases .

Case Studies and Research Findings

Several case studies have documented the applications and effectiveness of this compound:

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that a series of indazole derivatives, including those based on this compound, exhibited significant cytotoxicity against K562 leukemia cells. The findings indicated that fluorinated compounds generally showed enhanced activity compared to their non-fluorinated counterparts .

Case Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism of action for these compounds. It was found that they could induce apoptosis through modulation of key signaling pathways involved in cell survival and death, emphasizing their potential as therapeutic agents in oncology .

Mécanisme D'action

The mechanism of action of 4-fluoro-6-methyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or other enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects .

Comparaison Avec Des Composés Similaires

4-fluoro-6-methyl-1H-indazole-3-carboxylic acid can be compared with other similar compounds, such as:

1H-indazole-3-carboxylic acid: Lacks the fluorine and methyl groups, which may result in different biological activities and properties.

4-chloro-6-methyl-1H-indazole-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.

6-methyl-1H-indazole-3-carboxylic acid: Lacks the fluorine atom, which may influence its chemical and biological properties.

The presence of the fluorine atom in this compound can enhance its stability, lipophilicity, and binding affinity to molecular targets, making it a unique and valuable compound for various applications .

Activité Biologique

4-Fluoro-6-methyl-1H-indazole-3-carboxylic acid is a member of the indazole family, which has garnered interest due to its diverse biological activities, particularly in cancer research. This compound exhibits potential as an antitumor agent and has been the subject of various studies aimed at understanding its mechanism of action and therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a fluorine atom that enhances its biological activity. Its chemical formula is , and it features both carboxylic acid and indazole moieties, contributing to its pharmacological properties.

Antitumor Activity

Research has indicated that this compound possesses significant antitumor properties. A study demonstrated that this compound induces apoptosis in K562 leukemia cells in a dose-dependent manner. The compound was shown to affect the expression of key proteins involved in apoptosis, such as Bcl-2 and Bax, leading to increased apoptosis rates at higher concentrations (IC50 values were reported in the range of 10 to 14 μM) .

Table 1: Apoptosis Induction in K562 Cells

| Concentration (μM) | Apoptosis Rate (%) |

|---|---|

| 10 | 9.64 |

| 12 | 16.59 |

| 14 | 37.72 |

Additionally, the compound alters cell cycle distribution by increasing the G0/G1 phase population while decreasing the S phase population, indicating a potential mechanism for its antitumor effects .

The mechanism by which this compound exerts its effects involves modulation of the p53-MDM2 interaction. Western blot analysis revealed that treatment with this compound increased p53 expression while decreasing MDM2 levels, disrupting the balance of these proteins and promoting apoptosis .

Case Studies

Several studies have focused on the synthesis and evaluation of indazole derivatives, including this compound. For instance, a series of derivatives were synthesized and tested for their activity against various cancer cell lines, demonstrating that structural modifications can significantly impact biological activity .

In another case study, compounds with similar structures were evaluated for their inhibitory effects on multiple kinases associated with cancer progression, revealing that fluorinated indazoles often exhibit enhanced potency compared to their non-fluorinated counterparts .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of substituent groups on the indazole scaffold. The presence of fluorine at specific positions has been correlated with improved binding affinity and biological activity against cancer cell lines .

Table 2: Structure-Activity Relationship Insights

| Compound Variant | IC50 (nM) | Target Enzyme/Cell Line |

|---|---|---|

| 4-Fluoro Derivative | <10 | FGFR1 |

| Non-Fluorinated Variant | >100 | Various |

Propriétés

IUPAC Name |

4-fluoro-6-methyl-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-4-2-5(10)7-6(3-4)11-12-8(7)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLRWTMPHRJUIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)F)C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646503 | |

| Record name | 4-Fluoro-6-methyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-19-0 | |

| Record name | 4-Fluoro-6-methyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.